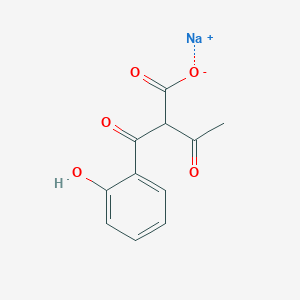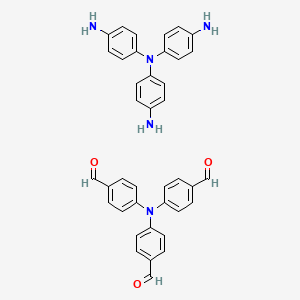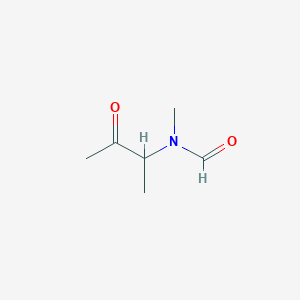
N-methyl-N-(3-oxobutan-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(3-oxobutan-2-yl)formamide is an organic compound with the molecular formula C6H11NO2. It is a secondary amide and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a formamide group attached to a methyl group and a 3-oxobutan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-N-(3-oxobutan-2-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybutan-2-one with mesitylamine in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction is carried out in toluene under reflux conditions, and the water generated is collected using a Dean-Stark trap. The resulting product, 3-(mesitylamino)butan-2-one, is then reacted with acetic formic anhydride in anhydrous tetrahydrofuran to yield N-mesityl-N-(3-oxobutan-2-yl)formamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(3-oxobutan-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
N-methyl-N-(3-oxobutan-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-(3-oxobutan-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylformamide: A simpler formamide with similar chemical properties but different applications.
N-methyl-N-phenylformamide: Another secondary amide with distinct chemical behavior and uses.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): A synthetic cannabinoid with different biological activities.
Uniqueness
N-methyl-N-(3-oxobutan-2-yl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a formamide group with a 3-oxobutan-2-yl group provides distinct reactivity and versatility in synthesis and research.
Propriétés
Numéro CAS |
76467-27-1 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-methyl-N-(3-oxobutan-2-yl)formamide |
InChI |
InChI=1S/C6H11NO2/c1-5(6(2)9)7(3)4-8/h4-5H,1-3H3 |
Clé InChI |
YOEMMKGZNSHKLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)N(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


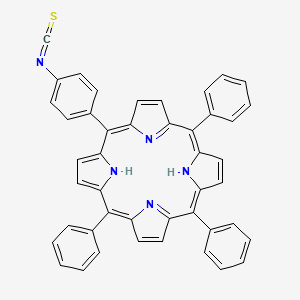
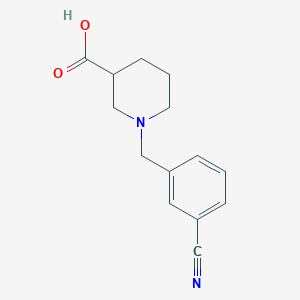


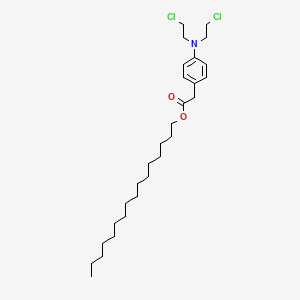

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
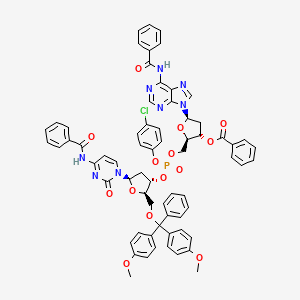
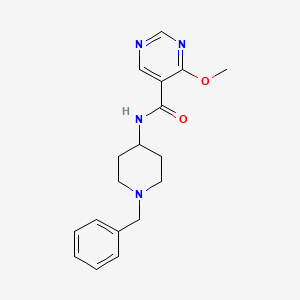
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
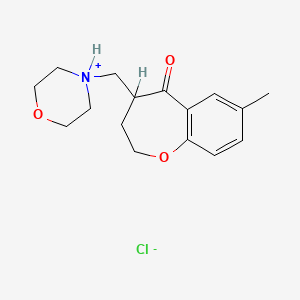
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
